5-Dehydroxy (3S)-Atorvastatin

Pharmaceutical Analysis Impurity Profiling Method Validation

5-Dehydroxy (3S)-Atorvastatin is a monohydroxy process impurity of Atorvastatin, formally lacking the 3-hydroxyl group from the heptanoic acid side chain. Unlike generic (3S,5S) enantiomer surrogates, this compound exhibits a distinct reversed-phase HPLC retention time and a significantly different relative response factor (RRF) versus Atorvastatin API. Procuring this certified reference standard is essential for accurate ICH Q3A-compliant quantification in ANDA stability-indicating methods and GMP batch release testing. Substitution with non-isomeric analogs will produce false compliance results, risking failed stability assessments or release of sub-potent drug batches.

Molecular Formula C33H35FN2O4
Molecular Weight 542.6 g/mol
CAS No. 887196-26-1
Cat. No. B1145637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dehydroxy (3S)-Atorvastatin
CAS887196-26-1
Synonyms(δS)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid; 
Molecular FormulaC33H35FN2O4
Molecular Weight542.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C33H35FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-8,10-13,16-19,22,27,37H,9,14-15,20-21H2,1-2H3,(H,35,40)(H,38,39)/t27-/m0/s1
InChIKeyFXHZSTVKUASKCJ-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Dehydroxy (3S)-Atorvastatin (CAS 887196-26-1): Critical Process Impurity Reference Standard for Atorvastatin Quality Control


5-Dehydroxy (3S)-Atorvastatin (CAS 887196-26-1), also known as 3-Des Hydroxy Atorvastatin, is a monohydroxy structural analog and a specified process-related impurity of the HMG-CoA reductase inhibitor Atorvastatin [1]. This compound is characterized by the formal loss of the 3-hydroxyl group from the heptanoic acid side chain of the parent molecule, distinguishing it from the active (3R,5R)-atorvastatin enantiomer and the inactive (3S,5S)-atorvastatin enantiomer [2]. It serves as a critical reference standard for analytical method development, validation, and quality control during the manufacture and release of Atorvastatin Active Pharmaceutical Ingredient (API) and drug products, ensuring compliance with International Council for Harmonisation (ICH) impurity guidelines [3].

Why Atorvastatin Impurity Standards Are Not Interchangeable: The Case for 5-Dehydroxy (3S)-Atorvastatin


Regulatory guidance, including ICH Q3A(R2) and regional pharmacopoeial monographs, mandates the identification and quantification of specified impurities at defined thresholds to ensure patient safety and drug product quality [1]. In the context of Atorvastatin, the (3R,5R) stereochemistry is essential for potent HMG-CoA reductase inhibition, and the presence of an additional hydroxyl group on the side chain is a key pharmacophoric feature [2]. 5-Dehydroxy (3S)-Atorvastatin, lacking this key hydroxyl group, exhibits a distinct reversed-phase HPLC retention time and, crucially, a significantly different relative response factor (RRF) compared to the Atorvastatin API [3]. Consequently, generic substitutions—such as using the (3S,5S)-enantiomer, the lactone impurity, or other non-isomeric analogs as a surrogate standard—will lead to inaccurate quantification of this specific impurity, potentially resulting in false compliance, failed stability assessments, or the release of sub-potent drug batches.

Quantitative Differentiation of 5-Dehydroxy (3S)-Atorvastatin from Atorvastatin API and Related Analogs


Chromatographic Resolution: The Basis for Accurate Impurity Quantification

5-Dehydroxy (3S)-Atorvastatin is separated from the Atorvastatin API and other related impurities using a validated reversed-phase HPLC method. While a specific relative retention time (RRT) is method-dependent, the critical parameter for accurate quantification is the Relative Response Factor (RRF). For 5-Dehydroxy (3S)-Atorvastatin, the RRF differs significantly from 1.0 when compared to Atorvastatin at the analytical wavelength [1]. This means that an equimolar solution of the impurity will produce a different detector response (UV absorbance) than the API. Using the API as a standard without applying the correct RRF will lead to a quantifiable error in impurity determination, potentially misclassifying a batch as compliant or non-compliant.

Pharmaceutical Analysis Impurity Profiling Method Validation

Structural Identification and Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation and can spatially resolve 5-Dehydroxy (3S)-Atorvastatin from its closely related analogs. The compound can be distinguished from other isomers (e.g., the 5-Des Hydroxy analog) and from the parent API by characteristic shifts in the 1H NMR and 13C NMR spectra, particularly in the region corresponding to the heptanoic acid side chain and its hydroxyl-bearing carbon [1]. These spectral differences are quantitative and reproducible.

Structural Elucidation NMR Spectroscopy Reference Standard Characterization

Mass Spectrometric Differentiation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and specificity for impurity analysis. 5-Dehydroxy (3S)-Atorvastatin (Monoisotopic Mass: 542.2581 Da) exhibits a unique m/z value for its molecular ion [M+H]+ and characteristic MS/MS fragmentation pattern, which is distinct from Atorvastatin (Monoisotopic Mass: 558.2530 Da) [1][2]. The mass difference of 16 Da corresponds to the loss of one oxygen atom (the hydroxyl group), providing a clear mass shift that enables selective ion monitoring for accurate quantification even in complex matrices.

LC-MS Impurity Identification Bioanalytical Method

Differentiation from the Inactive (3S,5S)-Atorvastatin Enantiomer

While (3S,5S)-Atorvastatin is an enantiomer of the API and is known to be inactive toward HMG-CoA reductase and an activator of the Pregnane X Receptor (PXR) [1][2], 5-Dehydroxy (3S)-Atorvastatin represents a different structural class—a deshydroxy analog. The absence of a hydroxyl group, rather than inverted stereochemistry at two chiral centers, distinguishes this impurity. Critically, the HMG-CoA reductase inhibitory activity of 5-Dehydroxy (3S)-Atorvastatin is expected to be substantially lower than that of the (3S,5S)-enantiomer due to the loss of a key binding interaction, although direct IC50 data for this specific impurity is not currently available in public literature.

Chiral Purity Enantiomeric Impurity Pharmacology

Primary Application Scenarios for Procuring 5-Dehydroxy (3S)-Atorvastatin


Analytical Method Development and Validation for ANDA Submissions

5-Dehydroxy (3S)-Atorvastatin is an essential reference standard for developing and validating stability-indicating HPLC or UPLC methods for Atorvastatin API and drug products. As a specified impurity, it is required to demonstrate method specificity, accuracy, and linearity during validation as per ICH Q2(R1) guidelines. Procuring this standard is a prerequisite for generating data packages for Abbreviated New Drug Applications (ANDAs), where demonstrating control of process impurities is a regulatory expectation [1].

Impurity Quantification and Batch Release in Commercial Production

During the commercial manufacture of Atorvastatin, Quality Control (QC) laboratories use this compound to accurately quantify the level of the 5-Dehydroxy (3S) impurity in each batch. Using the correct reference standard ensures that the impurity level is below the identification and qualification thresholds established by ICH Q3A(R2) and pharmacopoeial monographs. This directly impacts the decision to release a drug batch to the market and is a cornerstone of Good Manufacturing Practice (GMP) compliance [2].

Forced Degradation Studies and Stability Program Support

To understand the degradation pathways of Atorvastatin and establish its shelf-life, stability studies involve exposing the drug substance to stress conditions (heat, humidity, light, pH). 5-Dehydroxy (3S)-Atorvastatin serves as a marker compound to track the formation of dehydroxylated degradation products. Its use allows stability scientists to confirm the identity of peaks appearing in stressed samples, ensuring that the analytical method is stability-indicating and that the overall degradation profile is fully characterized [3].

Bioanalytical Method Development for Metabolite Tracking

In preclinical and clinical research, LC-MS/MS methods are used to quantify Atorvastatin and its metabolites in biological matrices. 5-Dehydroxy (3S)-Atorvastatin, or more commonly its deuterated analog (5-Dehydroxy (3S)-Atorvastatin-d5), is procured as a reference standard to verify chromatographic separation and to serve as a basis for method development for tracking this specific biotransformation pathway. Its distinct mass and fragmentation pattern allow for its unequivocal detection and differentiation from active hydroxylated metabolites [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Dehydroxy (3S)-Atorvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.